3-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide
Description
Properties
IUPAC Name |
3-amino-N-[dimethyl(oxo)-λ6-sulfanylidene]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-14(2,13)11-9(12)7-4-3-5-8(10)6-7/h3-6H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEMDOLTLCUXLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC(=O)C1=CC(=CC=C1)N)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another approach involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve more scalable and efficient processes, such as the use of continuous flow reactors or microwave-assisted synthesis. These methods can enhance reaction rates and yields while maintaining the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
3-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 3-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide, focusing on substituent effects, spectral data, and reactivity:
Key Research Findings and Trends
Substituent Effects on Reactivity :
- Electron-donating groups (e.g., NH₂) : Increase electron density at the sulfoximine sulfur, enhancing metal coordination (e.g., Pd/Ni complexes) and stabilizing transition states in catalytic cycles .
- Electron-withdrawing groups (e.g., Cl, CF₃) : Improve oxidative stability and electrophilicity, favoring cross-coupling reactions (e.g., N–S bond formation) .
Spectroscopic Correlations: The ¹³C NMR chemical shift of the carbonyl group (C=O) ranges from 171.13–173.26 ppm across analogs, with minor variations due to substituent electronic effects . The dimethyl(oxo)-λ⁶-sulfanylidene moiety consistently appears at ~41–42 ppm in ¹³C NMR, confirming structural integrity .
Applications in Coordination Chemistry :
- Sulfoximine benzamides form stable complexes with transition metals (e.g., Pd(II), Ni(II)), as evidenced by IR, NMR, and X-ray crystallography. These complexes show promise in catalysis and materials science .
Commercial Availability :
- Derivatives like N-[dimethyl(oxo)-lambda6-sulfanylidene]-3-nitrobenzamide (CAS: 3532-32-9) are commercially available (e.g., Aaron Chemicals LLC), priced at $75–339 per 50 mg–1 g , reflecting high demand for specialized sulfoximines .
Biological Activity
3-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide, a compound with significant potential in pharmacological applications, has garnered attention for its biological activity, particularly as an enzyme inhibitor. This article reviews its synthesis, biological effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C₉H₁₁N₃O₃S. Its structure includes a benzamide core with a dimethyl(oxo)-lambda6-sulfanylidene group, which is crucial for its biological activity.
Enzyme Inhibition
Research indicates that compounds similar to 3-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide exhibit potent inhibitory effects on various enzymes, particularly human carbonic anhydrases (hCA I and hCA II) and acetylcholinesterase (AChE).
- Inhibitory Potency :
These results suggest that derivatives of this compound can be considered lead compounds for further development due to their promising bioactivity.
Cytotoxic Activity
In studies focusing on cytotoxicity, related compounds have shown significant antiproliferative effects against cancer cell lines, such as HepG2 cells (liver cancer). For instance, one study reported that certain benzamide derivatives led to cell cycle arrest and apoptosis in cancer cells, indicating potential use in cancer therapy .
The mechanisms by which these compounds exert their biological effects primarily involve enzyme inhibition and the modulation of cellular pathways:
- Enzyme Inhibition : The inhibition of carbonic anhydrases and AChE can disrupt metabolic processes in target cells, leading to reduced proliferation and increased apoptosis in cancer cells.
- Cell Cycle Modulation : Some derivatives have been shown to induce cell cycle arrest at the G1/S phase, promoting apoptosis through pathways involving tubulin polymerization inhibition .
Study on Enzyme Inhibition
A study conducted on a series of benzamide derivatives demonstrated their efficacy as enzyme inhibitors. The most potent inhibitors identified were compounds with specific structural modifications that enhanced binding affinity to target enzymes .
Cytotoxicity in Cancer Cells
Another significant study evaluated the cytotoxic effects of benzamide derivatives against HepG2 cells. The results indicated that certain compounds not only inhibited cell growth but also induced apoptosis through the activation of specific signaling pathways .
Data Summary
| Compound | Target Enzyme | Ki Value (nM) | Biological Effect |
|---|---|---|---|
| 3g | hCA I | 4.07 ± 0.38 | Inhibitory |
| 3c | hCA II | 10.68 ± 0.98 | Inhibitory |
| 3f | AChE | 8.91 ± 1.65 | Inhibitory |
| Benzamide Derivative | HepG2 Cells | N/A | Cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
